Propanoyl phosphate

Description

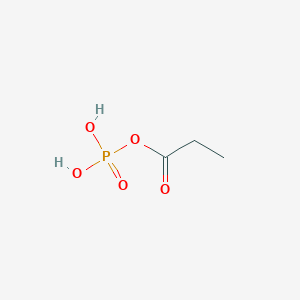

Structure

3D Structure

Properties

Molecular Formula |

C3H7O5P |

|---|---|

Molecular Weight |

154.06 g/mol |

IUPAC Name |

phosphono propanoate |

InChI |

InChI=1S/C3H7O5P/c1-2-3(4)8-9(5,6)7/h2H2,1H3,(H2,5,6,7) |

InChI Key |

FMNMEQSRDWIBFO-UHFFFAOYSA-N |

SMILES |

CCC(=O)OP(=O)(O)O |

Canonical SMILES |

CCC(=O)OP(=O)(O)O |

Origin of Product |

United States |

Biosynthesis Pathways of Propanoyl Phosphate

Enzymatic Synthesis from Propionate (B1217596)

The direct phosphorylation of propionate to propanoyl phosphate (B84403) is catalyzed by propionate kinase, an enzyme crucial for energy generation in certain metabolic contexts.

Propionate kinase, also identified by EC numbers such as EC 2.7.2.15, PduW, TdcD, or propionate/acetate (B1210297) kinase, is a key enzyme in the conversion of propionate to propanoyl phosphate. It belongs to the phosphotransferase family and plays a role in substrate-level phosphorylation wikipedia.orggenome.jpqmul.ac.ukuniprot.orgebi.ac.uk.

Propionate Kinase (EC 2.7.2.15) Catalysis

Reaction Mechanism and Energetics

The primary reaction catalyzed by propionate kinase is the transfer of a phosphate group from ATP to propionate, yielding ADP and this compound:

ATP + Propanoate ⇌ ADP + this compound wikipedia.orggenome.jpqmul.ac.uk

Substrate Specificity and Affinity

Propionate kinase exhibits a degree of substrate specificity, with a higher affinity for propionate compared to acetate. Kinetic analyses indicate that the Michaelis constant (Km) for propionate is approximately half that of acetate, suggesting that the enzyme can utilize both substrates but favors propionate nih.govtestbook.com. Residues within the active site, such as Arg86, Asp143, and the Pro116-Leu117-His118 segment, are implicated in defining the active-site pocket and contributing to substrate specificity, with Ala88 playing a significant role nih.govresearchgate.net. While primarily acting on propionate, some propionate kinases, or closely related enzymes like acetate kinases, can also phosphorylate acetate and exhibit minor activity towards other short-chain fatty acids or even alcohols researchgate.netnih.gov.

Cofactor Requirements (e.g., Mg2+)

The activity of propionate kinase is dependent on the presence of divalent cations, most notably Mg2+ wikipedia.orggenome.jpqmul.ac.ukuniprot.org. Magnesium ions are essential cofactors for ATP, facilitating the formation of the ATP:Mg2+ chelate required for the kinase's catalytic activity nih.gov.

Propionate kinase plays a critical role in substrate-level phosphorylation, particularly in the anaerobic catabolism of L-threonine nih.govnih.gov. In this pathway, L-threonine is degraded through several steps, ultimately leading to the formation of propionyl-CoA, which is then converted to propionyl phosphate. Propionyl phosphate, via propionate kinase, transfers its phosphate group to ADP, generating ATP and propionate nih.govnih.govecmdb.ca. This mechanism allows organisms to conserve energy under anaerobic conditions when oxidative phosphorylation is not possible.

Synthesis from Propionyl-CoA

This compound can also be synthesized from propionyl-CoA through the action of acyl-CoA transferases, such as phosphate acetyltransferase or phosphate propionyltransferase.

Propionyl-CoA + Phosphate ⇌ this compound + CoA nih.govresearchgate.netebi.ac.ukpathbank.orggoogle.com

This reaction involves the transfer of a phosphate group from inorganic phosphate to propionyl-CoA, releasing Coenzyme A (CoA). Enzymes like phosphate acetyltransferase (EC 2.3.1.8) or phosphate butyryltransferase (EC 2.3.1.19) are known to catalyze this conversion researchgate.netgoogle.com. This pathway is a common route for activating propionyl-CoA for further metabolism or for generating the high-energy this compound intermediate.

Compound Name Table:

| Common Name | IUPAC Name (or similar) | CAS Number | PubChem CID |

| This compound | (propanoyloxy)phosphonic acid | 121-69-7 | 1034 |

| Propionyl phosphate | (propanoyloxy)phosphonic acid | 121-69-7 | 1034 |

| Propionyl-CoA | (2R)-2-(propanoylsulfanyl)propyl N-[2-[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-propanimidamide | 317-66-8 | 45266613 |

| Propionate | Propanoic acid | 79-09-4 | 1033 |

| ATP | Adenosine triphosphate | 56-65-5 | 5957 |

| ADP | Adenosine diphosphate | 55-63-0 | 5858 |

| CoA | Coenzyme A | 85-61-0 | 5958 |

Degradation and Utilization Pathways of Propanoyl Phosphate

Hydrolysis and Phosphate (B84403) Transfer Mechanisms

The hydrolysis of propanoyl phosphate involves the cleavage of the acyl-phosphate bond, typically yielding propionate (B1217596) and inorganic phosphate. This process can occur both enzymatically and non-enzymatically.

Enzymatic dephosphorylation of this compound is a key step in several metabolic pathways, often coupled with energy generation. For instance, propionyl-CoA can be converted to this compound by phosphate propanoyltransferase (EC 2.3.1.222) genome.jpuniprot.orgmetacyc.orguniprot.org. Subsequently, this compound can be dephosphorylated by propionate kinase (EC 2.7.2.15) to produce propionate and ATP from ADP ecmdb.cagenome.jpontosight.ai. This enzyme complex, involving propionyl-CoA and phosphate, is part of the anaerobic degradation of L-threonine in bacteria genome.jp. In some organisms, acetate (B1210297) kinase (AckA) can also utilize propionate as a substrate in the final reaction step ecmdb.ca. Acylphosphatases (EC 3.6.1.7) are a class of hydrolases that catalyze the hydrolysis of the carboxyl-phosphate bond in acyl phosphates, producing carboxylate and phosphate wikipedia.org. While specific acylphosphatases acting directly on this compound are not detailed in the provided search results, the general mechanism involves the cleavage of the acyl-phosphate bond nih.govnih.govnih.govnih.gov.

This compound is susceptible to non-enzymatic hydrolysis, a process whose kinetics have been investigated. Studies have characterized the hydrolysis reaction kinetics of propionyl phosphate monoammonium salt using data-rich experimentation and in-line process analytical technology, such as Fourier transform infrared (FTIR) spectroscopy acs.orgresearchgate.netfigshare.com. These studies aim to understand the degradation rates under various conditions, which is crucial for optimizing processes where this compound is used as a phosphate donor acs.org. The rate of hydrolysis is influenced by temperature, with significantly faster degradation observed at higher temperatures (e.g., 40 °C) compared to lower temperatures (e.g., 0 °C) acs.org.

Role in Energy Conservation

This compound plays a significant role in cellular energy conservation, primarily through substrate-level phosphorylation.

The hydrolysis of this compound can be coupled to the synthesis of ATP. In the metabolism of propionate, propionyl-CoA is converted to this compound, which then donates its phosphate group to ADP, forming ATP and propionate ecmdb.caontosight.ainih.govwur.nlnih.gov. This process is a form of substrate-level phosphorylation (SLP), a direct mechanism for ATP generation in cells wur.nlresearchgate.netegyankosh.ac.in. For example, in the anaerobic degradation of L-threonine, the conversion of propionyl-CoA to this compound and then to propionate generates ATP ecmdb.canih.gov. This pathway is observed in various bacteria, including Escherichia coli nih.govebi.ac.uk.

This compound is considered a high-energy phosphate compound due to the significant free energy released upon hydrolysis of its acyl-phosphate bond wikipedia.orgchemeurope.comtestbook.com. While specific quantitative values for its phosphoryl transfer potential (standard free energy of hydrolysis, ΔG°') are not explicitly detailed in the provided snippets, acyl phosphates generally possess a high phosphoryl transfer potential, comparable to or exceeding that of ATP testbook.commdpi.com. This high potential allows this compound to effectively donate its phosphate group to lower-energy acceptors like ADP, driving ATP synthesis wikipedia.orgchemeurope.commdpi.com. The high-energy nature of the acyl-phosphate bond is attributed to factors such as resonance stabilization and charge repulsion in the hydrolyzed products mdpi.com.

Metabolic Fates in Diverse Organisms

This compound serves as a metabolic intermediate in various organisms, particularly in bacteria involved in propionate metabolism. It is recognized as an Escherichia coli metabolite nih.govebi.ac.uk. In the propanoate metabolism pathway, propionyl-CoA is converted to this compound, which is then dephosphorylated to propionate, generating ATP ecmdb.canih.gov. This process is part of the anaerobic degradation of L-threonine in bacteria ecmdb.cagenome.jp. This compound has also been reported in organisms like Euglena gracilis and Trypanosoma brucei nih.gov. In some microorganisms, propionate metabolism can lead to the formation of polyhydroxyalkanoates (PHAs), such as poly-β-hydroxyvalerate (PHV), where propionyl-CoA units are incorporated nih.govunl.pt. The metabolic fate of this compound is closely linked to the broader propionate utilization pathways, which are essential for energy conservation in various anaerobic bacteria and in processes like enhanced biological phosphorus removal (EBPR) nih.govnih.govasm.orgresearchgate.net.

Enzymology and Structural Biology of Propanoyl Phosphate Metabolizing Enzymes

Propionate (B1217596) Kinase: Structural and Mechanistic Insights

Propionate kinase (TdcD) is a crucial enzyme that catalyzes the reversible phosphoryl transfer from ATP to propionate, yielding propanoyl phosphate (B84403) and ADP. This enzyme belongs to the ASKHA (Acetate and Sugar Kinases/Hsc70/Actin) superfamily of phosphotransferases. uniprot.org Extensive research, particularly on the enzyme from Salmonella typhimurium, has provided profound insights into its structure and function.

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of propionate kinase and its interactions with various ligands. High-resolution crystal structures of Salmonella typhimurium propionate kinase (StTdcD) have been determined in its apo form and in complex with nucleotides and substrate analogs, providing static snapshots of different states of the enzyme. uniprot.orgrcsb.orgiisc.ac.inrcsb.orgebi.ac.uk

Notably, the crystal structure of StTdcD in complex with the non-hydrolyzable ATP analog AMPPNP and propionate has been resolved to 2.0 Å. rcsb.org These structures reveal that propionate binds in a hydrophobic pocket within the active site. rcsb.org The enzyme has also been crystallized with other nucleotides such as ADP, GMP, GDP, GTP, CMP, and CTP, demonstrating a broad nucleotide specificity which is accounted for by hydrophobic interactions with the base moiety. rcsb.org The structural data from these enzyme-ligand complexes are pivotal for understanding the catalytic mechanism.

| PDB ID | Enzyme | Ligand(s) | Resolution (Å) | Key Findings |

| 4XH1 | S. typhimurium Propionate Kinase | AMPPNP, Propionate | 2.00 | Reveals the binding mode of both substrate and nucleotide, supporting a direct in-line transfer mechanism. rcsb.org |

| 1X3N | S. typhimurium Propionate Kinase | AMPPNP | 2.30 | Provided early insights into the nucleotide-binding pocket. uniprot.org |

| 4FWQ | S. typhimurium Propionate Kinase | GTP | 2.65 | Demonstrates the enzyme's ability to bind purine (B94841) nucleotides other than ATP. rcsb.org |

| Multiple | S. typhimurium Propionate Kinase | Various nucleotides (PO4, AMP, ATP, Ap4A, GMP, GDP, CTP, CMP) | Various | Shows broad nucleotide specificity primarily through hydrophobic interactions. rcsb.orgebi.ac.uk |

The active site of propionate kinase is located in a cleft between two domains. Structural analyses of the enzyme-ligand complexes have identified several key residues crucial for substrate binding and catalysis. rcsb.orgiisc.ac.in

Two highly conserved residues, His175 and Arg236 , are situated in close proximity to the bound propionate and the γ-phosphate of the nucleotide. rcsb.orgiisc.ac.in Their positions strongly suggest a direct role in the catalytic process, likely by stabilizing the transition state of the phosphoryl transfer reaction. rcsb.orgiisc.ac.in The carboxyl group of the propionate is positioned approximately 5 Å from the γ-phosphate of the nucleotide, a distance that supports a direct in-line transfer mechanism, likely proceeding through an associative SN2-like transition state. rcsb.org

Another critical residue, Ala88 , has been identified as a key determinant of substrate specificity. Its location within the active site allows it to influence the binding and positioning of different short-chain fatty acid substrates. rcsb.org

| Residue | Location | Proposed Function | Supporting Evidence |

| His175 | Active Site | Catalysis, Transition state stabilization | Proximity to propionate carboxyl and γ-phosphate of ATP in crystal structures. rcsb.orgiisc.ac.in |

| Arg236 | Active Site | Catalysis, Transition state stabilization | Proximity to propionate carboxyl and γ-phosphate of ATP in crystal structures. rcsb.orgiisc.ac.in |

| Ala88 | Active Site | Substrate specificity, Rate of catalysis | Modeling, site-directed mutagenesis, and kinetic studies. rcsb.org |

Unlike some other members of the ASKHA superfamily that undergo significant global domain movements upon substrate binding, propionate kinase exhibits more subtle conformational changes. rcsb.org The binding of ligands induces localized movements in the active site. Specifically, residues Arg86 , Asp143 , and a loop segment comprising Pro116-Leu117-His118 move toward the substrate. rcsb.org This movement is thought to expel water molecules from the active site, creating a more non-polar environment conducive to the phosphoryl transfer reaction. rcsb.org

Molecular dynamics simulations performed on both the monomeric and dimeric forms of StTdcD have suggested the existence of plausible open and closed states, indicating that the enzyme does possess inherent flexibility that is likely important for its function. rcsb.org

Site-directed mutagenesis coupled with kinetic analysis has been a powerful tool to probe the function of specific amino acid residues in propionate kinase. Studies on mutants of Ala88 have provided strong evidence for its role in determining substrate specificity. rcsb.org

Kinetic analysis of the A88V and A88G mutants of S. typhimurium propionate kinase demonstrated altered catalytic efficiencies for different short-chain fatty acid substrates when compared to the wild-type enzyme. iisc.ac.in These findings, in conjunction with the crystal structures of the mutants, confirm that the size of the residue at position 88 modulates the active site pocket to accommodate substrates of varying chain lengths. iisc.ac.in

| Enzyme Variant | Substrate(s) | Kinetic Parameter(s) Altered | Interpretation |

| StTdcD A88V | Propionate, Acetate (B1210297), Butyrate | kcat, Km | The larger valine residue alters the shape and size of the active site, affecting substrate binding and turnover. iisc.ac.in |

| StTdcD A88G | Propionate, Acetate, Butyrate | kcat, Km | The smaller glycine (B1666218) residue creates a larger active site pocket, impacting substrate specificity. iisc.ac.in |

Phosphate Propanoyltransferase: Mechanism and Structure

Phosphate propanoyltransferase (PduL) is another key enzyme in propanoyl phosphate metabolism. It catalyzes the reversible conversion of propanoyl-CoA and inorganic phosphate to this compound and coenzyme A. nih.govuniprot.org This enzyme is particularly important in the bacterial catabolism of 1,2-propanediol, where it functions within a specialized bacterial microcompartment. uniprot.org

While high-resolution crystal structures specifically for phosphate propanoyltransferase are not yet available, significant insights into its mechanism and structure can be gleaned from studies on homologous enzymes, particularly phosphate acetyltransferase (Pta). nih.gov PduL is evolutionarily distinct from Pta, but they catalyze analogous reactions. uniprot.org

The catalytic mechanism of phosphotransacylases is thought to proceed via a direct transfer of the acyl group. For PduL, this would involve the nucleophilic attack of the phosphate on the carbonyl carbon of the thioester bond in propanoyl-CoA, leading to the formation of this compound and the release of CoA. Based on homology with other phosphotransacylases, it is likely that specific residues within the active site of PduL are responsible for binding the substrates and facilitating this chemical transformation. UniProt annotation suggests several potential binding sites for CoA and phosphate based on sequence similarity. uniprot.org

Role of Bacterial Microcompartments in Enzyme Function

Bacterial microcompartments, specifically the propanediol (B1597323) utilization (Pdu) metabolosome, play a crucial role in the function of this compound metabolizing enzymes. researchgate.net These proteinaceous organelles create a specialized environment that enhances catalytic efficiency and manages reactive intermediates. researchgate.net

The protein shell of the Pdu microcompartment is not merely a passive barrier but is selectively permeable, regulating the passage of substrates, intermediates, and products. nih.gov This selective permeability is crucial for retaining intermediates like propionyl-CoA and this compound within the lumen, while allowing the influx of 1,2-PD and the efflux of the final products, propionate and 1-propanol. The targeting of enzymes, including PduL and PduW, to the interior of the microcompartment is mediated by specific N-terminal signal sequences. nih.govresearchgate.net This co-localization of the pathway enzymes within a confined space is thought to facilitate substrate channeling, where the product of one enzyme is passed directly to the active site of the next enzyme in the pathway, minimizing diffusion and increasing catalytic efficiency. researchgate.net

| Feature | Role in Enzyme Function | Reference |

| Sequestration | Confines the toxic intermediate propionaldehyde, preventing cellular damage. | nih.gov |

| Substrate Channeling | Increases local concentrations of intermediates, enhancing pathway flux. | researchgate.net |

| Selective Permeability | Regulates the transport of substrates and products across the protein shell. | nih.gov |

| Enzyme Co-localization | Targets pathway enzymes to the microcompartment interior via signal sequences. | nih.govresearchgate.net |

Broader Enzyme Superfamilies and Evolutionary Relationships

The enzymes involved in this compound metabolism are members of broader enzyme superfamilies, and their evolutionary relationships provide insights into the origins and diversification of these metabolic functions.

Propionate kinase (PduW) belongs to the ASKHA (acetate and sugar kinases/Hsc70/actin) superfamily of phosphotransferases. nih.govnih.govresearchgate.net This large and diverse superfamily is characterized by a conserved core fold, despite significant variation in substrate specificity. nih.gov Structural and biochemical analyses suggest that an ancestral acetate kinase may be the progenitor of the ASKHA superfamily. nih.govnih.govresearchgate.net The evolution of propionate kinase from an acetate kinase-like ancestor likely involved mutations that altered the substrate-binding pocket to accommodate the larger propionate molecule. nih.gov For instance, substitutions of specific residues can create the necessary space for the additional methylene (B1212753) group of propionate compared to acetate, thereby shifting the enzyme's substrate specificity. nih.gov The crystal structures of propionate kinase from Salmonella typhimurium (TdcD) have been resolved, providing detailed insights into its active site and comparison with other members of the ASKHA superfamily. wikipedia.org

| Enzyme | Superfamily | Evolutionary Insights | Reference |

| Propionate kinase (PduW) | ASKHA (acetate and sugar kinases/Hsc70/actin) | Evolved from an ancestral acetate kinase through modifications in the substrate-binding pocket. | nih.govnih.govresearchgate.net |

| Phosphate propanoyltransferase (PduL) | Acyltransferase | Diversified to fulfill the specific role of CoA recycling within the Pdu microcompartment. | researchgate.netnih.gov |

Physiological and Ecological Significance of Propanoyl Phosphate Metabolism

Advanced Research Methodologies and Computational Approaches

In Vivo Metabolic Flux Analysis using Isotopic Labeling (e.g., 13C, 31P NMR)

In vivo metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within living cells and tissues. The use of isotopic tracers, particularly stable isotopes like carbon-13 (¹³C), allows researchers to track the flow of atoms through metabolic networks. nih.govresearchgate.netescholarship.orgnih.gov When studying pathways involving propanoyl phosphate (B84403), such as propanoate metabolism, ¹³C-labeled propionate (B1217596) is often used as a tracer. nih.govresearchgate.netescholarship.org By administering [¹³C₃]propionate, for instance, the labeled carbon atoms can be followed as they are incorporated into downstream metabolites. nih.govresearchgate.net This enables the quantification of fluxes through pathways like the conversion of propionyl-CoA to succinyl-CoA, a key anaplerotic route for the citric acid cycle. oup.com The distribution of ¹³C in various metabolites, measured by techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, provides the data needed for computational models to estimate intracellular reaction rates. nih.govfrontiersin.org

| Isotopic Tracer/Technique | Application in Propanoyl Phosphate Research | Key Insights Gained |

| ¹³C-Propionate | Tracing carbon flow through propanoate metabolism. | Quantification of anaplerotic flux into the citric acid cycle via the propionyl-CoA pathway. nih.govresearchgate.netescholarship.org |

| ³¹P NMR Spectroscopy | In vivo monitoring of high-energy phosphate compounds. | Assessment of the cellular energy state (ATP/ADP/Pi ratios) during propanoate metabolism. frontiersin.orgnih.gov |

Proteomic and Metabolomic Profiling of this compound Pathways

Proteomics and metabolomics offer global snapshots of the proteins and small molecules present in a biological system at a specific time. These "omics" technologies are invaluable for identifying the components and regulatory features of metabolic pathways involving this compound. oup.comnih.govresearchgate.netasm.orgresearchgate.netnih.govacs.orgkegg.jp

Proteomic profiling uses techniques like mass spectrometry to identify and quantify the entire complement of proteins (the proteome) in a cell or tissue. researchgate.netasm.orgnih.govacs.orgkegg.jp In the context of this compound, proteomic studies can reveal the expression levels of enzymes involved in propanoate metabolism under different physiological or pathological conditions. researchgate.netasm.orgnih.gov For example, in disorders of propionate metabolism, proteomic analysis can identify deficiencies in specific enzymes. nih.gov Furthermore, comparing the proteomes of cells grown on different carbon sources can highlight the induction of enzymes required for propanoate utilization. asm.org

Metabolomic profiling , which also heavily relies on mass spectrometry and NMR, provides a comprehensive analysis of the metabolome—the complete set of small-molecule metabolites. oup.comnih.govresearchgate.net Untargeted metabolomics has been successfully applied to study inborn errors of propionate metabolism, such as methylmalonic acidemia and propionic acidemia, revealing a broad range of metabolic perturbations beyond the primary enzymatic defect. oup.comnih.gov Such studies can identify novel biomarkers and provide a deeper understanding of the complex downstream effects of a dysfunctional propanoate pathway. oup.comnih.gov By identifying the accumulation of precursors or the depletion of products related to this compound, metabolomics can pinpoint regulatory bottlenecks in the pathway.

| "Omics" Approach | Focus of Analysis | Application to this compound Pathways |

| Proteomics | Global identification and quantification of proteins. | Measuring the expression levels of enzymes in the propanoate metabolic pathway. researchgate.netasm.orgnih.gov |

| Metabolomics | Comprehensive analysis of small-molecule metabolites. | Identifying metabolic signatures and biomarkers in disorders of propionate metabolism. oup.comnih.govresearchgate.net |

Enzyme Assay Development and Optimization for Research Applications

The development of robust and sensitive enzyme assays is fundamental to characterizing the enzymes that produce or consume this compound. These assays are crucial for determining kinetic parameters, screening for inhibitors, and understanding enzyme mechanisms. nih.govumich.edunih.govresearchgate.netthermofisher.com

A common strategy for assaying enzymes that metabolize acyl phosphates is to use a coupled-enzyme system that produces a readily detectable signal, such as a change in absorbance or fluorescence. nih.govthermofisher.com For an enzyme that produces this compound from propionate and ATP, the reaction could be coupled to a system that detects the co-product, pyrophosphate (PPi). nih.gov The released PPi can be hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate (Pi). The Pi can then be detected using a variety of methods, such as the reaction catalyzed by purine (B94841) nucleoside phosphorylase, which leads to a chromogenic product. nih.govthermofisher.com

Alternatively, for an enzyme that consumes this compound, the assay could monitor the depletion of the substrate or the formation of the product. For example, if this compound is used to acylate a target molecule, the disappearance of the acyl phosphate could be followed, or the appearance of the acylated product could be quantified, often using chromatographic methods like HPLC. creative-proteomics.com

| Assay Principle | Description | Example Application |

| Coupled Spectrophotometric Assay | The reaction of interest is linked to one or more subsequent enzymatic reactions that produce a colored product. | Measuring the activity of an enzyme that produces this compound by detecting the co-product pyrophosphate. nih.gov |

| Chromatographic Assay (HPLC) | Substrates and products are separated by high-performance liquid chromatography and quantified by their absorbance or other physical properties. | Quantifying the formation of a product from the enzymatic consumption of this compound. creative-proteomics.com |

Computational Chemistry and Molecular Modeling

Computational approaches have become indispensable for elucidating the intricacies of enzymatic reactions and metabolic networks at a molecular level.

Quantum Mechanical (QM) Calculations for Reaction Mechanisms

Quantum mechanical calculations are used to model the electronic structure of molecules and can provide detailed insights into the mechanisms of chemical reactions. acs.orgnih.govresearchgate.netlongdom.orgresearchgate.net For enzymes that act on this compound, QM methods can be employed to study the energetics of the phosphoryl transfer reaction. These calculations can map the potential energy surface of the reaction, identifying the structures of transition states and intermediates. longdom.org This information is critical for understanding how the enzyme catalyzes the reaction, for example, by stabilizing the transition state. QM studies on the hydrolysis of acyl phosphates and other phosphate esters have provided fundamental insights into the factors that influence the reactivity of the P-O bond. acs.orgnih.govlongdom.org

Molecular Dynamics (MD) Simulations of Enzyme-Substrate Interactions

Molecular dynamics simulations provide a computational microscope to observe the dynamic behavior of biological macromolecules over time. iium.edu.mydtu.dknih.govmdpi.comaups.org.au For an enzyme that binds this compound, MD simulations can be used to model the process of substrate binding and the conformational changes that occur in the enzyme's active site. iium.edu.mydtu.dk These simulations can reveal the specific amino acid residues that interact with the propanoyl and phosphate moieties of the substrate, highlighting the roles of hydrogen bonding and electrostatic interactions in substrate recognition and positioning for catalysis. iium.edu.mydtu.dknih.gov By simulating the enzyme-substrate complex, researchers can gain a deeper understanding of the structural basis for enzymatic activity. nih.gov

| Computational Method | Level of Analysis | Application to this compound Research |

| Quantum Mechanics (QM) | Electronic structure and reaction energetics. | Elucidating the transition state and mechanism of phosphoryl transfer from this compound. acs.orglongdom.org |

| Molecular Dynamics (MD) | Atomic-level motion and interactions over time. | Simulating the binding of this compound to an enzyme's active site and identifying key interactions. iium.edu.mydtu.dk |

| Metabolic Network Modeling | System-level analysis of metabolic fluxes. | Integrating propanoate metabolism into genome-scale models to predict its role in cellular physiology. mdpi.comwikipedia.org |

Future Directions in Propanoyl Phosphate Research

Elucidating Novel Enzymatic Functions and Regulatory Networks

While the roles of propionate (B1217596) kinase (EC 2.7.2.15) genome.jpqmul.ac.uk and phosphate (B84403) propanoyltransferase (EC 2.3.1.222) frontiersin.orguniprot.org in propanoate metabolism are established, future research aims to uncover additional enzymatic interactions and regulatory mechanisms involving propanoyl phosphate. Investigations into acyl phosphate metabolism beyond propanoate pathways could reveal novel enzymes that utilize or produce this compound in unexpected metabolic contexts. For instance, exploring enzymes with broad substrate specificities or those involved in less characterized energy-transfer reactions might identify new enzymatic partners for this compound. Understanding the intricate regulatory networks, including transcriptional and post-translational modifications affecting these enzymes, will be critical. Research into how environmental cues or cellular stress signals modulate the activity and expression of enzymes involved in this compound metabolism could unveil new regulatory paradigms researchgate.net. The potential for this compound to participate in signaling cascades or as a substrate for novel phosphotransferases in diverse organisms remains an open area for exploration.

Understanding Its Role in Underexplored Biological Systems

This compound has been identified as a metabolite in Escherichia coli, Euglena gracilis, and Trypanosoma brucei genome.jp. However, its presence and functional significance in a wider array of biological systems, particularly those that are less studied, represent a significant frontier. Research into the metabolic roles of this compound in archaea , plant tissues, and fungal species beyond those already characterized is warranted nih.govasm.orgdavidmoore.org.ukresearchgate.netuni-duesseldorf.de. For example, its involvement in the metabolic strategies of extremophiles or in the complex metabolic networks of anaerobic microbial communities could reveal unique biochemical adaptations mdpi.comoup.com. Furthermore, exploring its role in plant-microbe interactions or within specialized plant tissues could uncover novel functions related to nutrient acquisition or stress response. The investigation of this compound in organisms with unusual metabolic capabilities, such as those involved in the degradation of specific substrates or the synthesis of unique compounds, could provide valuable insights into its broader biochemical repertoire.

Advancements in Synthetic Biology for Metabolic Engineering Applications

The field of synthetic biology offers powerful tools for engineering microorganisms to produce valuable compounds. This compound, as a high-energy intermediate, holds potential for manipulation in metabolic engineering strategies. Research is increasingly focused on engineering pathways for the biosynthesis of odd-chain compounds , which often rely on propionyl-CoA and, by extension, this compound as precursors biorxiv.orguwaterloo.caresearchgate.net. For instance, efforts to enhance the production of 1-propanol , propionic acid, or other industrially relevant chemicals by introducing or optimizing pathways involving this compound in hosts like E. coli or Saccharomyces cerevisiae are ongoing biorxiv.orgresearchgate.netillinois.edu. Future work could involve designing novel enzymatic cascades that efficiently convert this compound into desired products, or engineering microbial chassis to increase intracellular pools of this compound for enhanced metabolic flux towards target molecules. Harnessing this compound for the synthesis of polyketides or other complex natural products also represents a promising avenue for synthetic biology applications sciepublish.comresearchgate.net. The development of cell-free systems utilizing this compound for specific biocatalytic transformations is another area with potential for innovation.

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive understanding of this compound's role necessitates the integration of data from multiple biological "omics" layers. Future research will increasingly leverage genomics , transcriptomics , proteomics , and metabolomics to map its complete metabolic network and regulatory landscape creative-proteomics.comnih.govresearchgate.netethz.ch. Metabolic flux analysis (MFA) , in particular, will be instrumental in quantifying the dynamic flow of carbon through pathways involving this compound, revealing rate-limiting steps and potential bottlenecks creative-proteomics.comnih.govresearchgate.net. By integrating these datasets, researchers can build sophisticated systems biology models that predict how perturbations in one part of the cellular machinery affect this compound metabolism and vice versa. Such models can guide rational metabolic engineering efforts and help elucidate the intricate regulatory networks that govern this compound homeostasis under various physiological conditions. Understanding the interplay between this compound levels and other metabolic intermediates, cofactors, and signaling molecules through multi-omics approaches will provide a more holistic view of its cellular functions.

Compound List:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.